3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a triazole ring, a thiophene ring, and an enone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of 4-amino-4H-1,2,4-triazole with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. The enone group can participate in Michael addition reactions, modifying biological molecules. The thiophene ring can interact with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound, featuring the thiophene ring.
1,2,4-Triazole: A basic triazole structure that forms the core of the compound.
Uniqueness
3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one is unique due to its combination of a triazole ring, a thiophene ring, and an enone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
138792-96-8 |
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Molecular Formula |
C9H8N4OS2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H8N4OS2/c10-13-6-11-12-9(13)16-5-3-7(14)8-2-1-4-15-8/h1-6H,10H2 |
InChI Key |
GGZIOOZWBVKWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CSC2=NN=CN2N |
Origin of Product |
United States |
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